molecular formula C14H19IO3 B8503032 Ethyl 6-(4-iodophenoxy)hexanoate

Ethyl 6-(4-iodophenoxy)hexanoate

Cat. No.: B8503032
M. Wt: 362.20 g/mol
InChI Key: CAVCVQXTTLJZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(4-iodophenoxy)hexanoate is a useful research compound. Its molecular formula is C14H19IO3 and its molecular weight is 362.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H19IO3

Molecular Weight

362.20 g/mol

IUPAC Name

ethyl 6-(4-iodophenoxy)hexanoate

InChI

InChI=1S/C14H19IO3/c1-2-17-14(16)6-4-3-5-11-18-13-9-7-12(15)8-10-13/h7-10H,2-6,11H2,1H3

InChI Key

CAVCVQXTTLJZNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCOC1=CC=C(C=C1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 6-bromohexanoate (5.55 g, 25 mmol) in acetone (100 ml) was treated with 4-iodophenol (5.55 g, 25 mmol) and potassium carbonate (6.9 g 50 mmol). The stirred reaction was heated under reflux for 60 h. The reaction was then allowed to cool and the reaction concentrated in vacuum to a gum. The reaction was them partitioned between ethyl acetate (100 ml) and water (100 ml). The ethyl acetate layer was separated dried, over magnesium sulfate and concentrated in vacuo to give a colourless gum (8.71 g, 24.1 mmol, 96%), δH (CDCl3) 1.26 (3H, t, CO2CH2CH3), 1.46-1.81 (6H, m, 3,4,5-CH2), 2.33 (2H, t, 2-CH2), 3.91 (2H, t, 6-CH 2), 4.13 (2H, q, CO2CH2CH3), 6.66 (2H, dd, 2,6-ArH), 7.53 (2H, dd, 3,5-ArH), δH (CDCl3) 14.20, 24.60, 25.53, 28.75, 34.14, 60.20, 67.67, 82.44, 116.83,1 38.09, 158.84, and 173.52.
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
96%

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